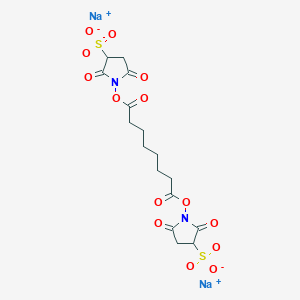![molecular formula C5H10N2O3 B013966 Methyl 3-[methyl(nitroso)amino]propanoate CAS No. 383417-47-8](/img/structure/B13966.png)
Methyl 3-[methyl(nitroso)amino]propanoate
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of methyl 3-[methyl(nitroso)amino]propanoate involves intricate chemical processes. Studies like those by Xiao-liu Li et al. (2009) and Wuqiang Liu et al. (2014) have detailed the synthesis of related compounds through methods such as nitrosation oximation of substituted malonic esters and one-pot synthesis techniques. These processes are characterized by their efficiency and the ability to yield compounds with specific structural features (Li et al., 2009); (Liu et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 3-[methyl(nitroso)amino]propanoate is often determined using techniques like X-ray crystallography. The studies provide detailed insights into the crystallographic and molecular dimensions, exhibiting specific bonding patterns and spatial arrangements, which are crucial for understanding the compound's chemical behavior (Li et al., 2009); (Liu et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of methyl 3-[methyl(nitroso)amino]propanoate derivatives involves interactions and transformations that are significant in synthetic chemistry. For example, the reaction of 3-amino-4-methylfurazan with different nitrating agents demonstrates the compound's sensitivity to reaction conditions and the formation of various derivatives, highlighting its versatile chemical properties (Sheremetev & Aleksandrova, 2005).
Wissenschaftliche Forschungsanwendungen
Branched Chain Aldehydes in Food Flavoring
Research highlights the significance of branched aldehydes, like 2-methyl propanal and 2- and 3-methyl butanal, as crucial flavor compounds in various food products. These compounds are derived from amino acids and their formation and degradation pathways significantly influence food flavor, emphasizing the relevance of understanding these biochemical processes for enhancing food quality (Smit, Engels, & Smit, 2009).
Synthesis and Environmental Impact of 3-Nitrooxypropanol
Another study critically discusses the synthesis methods of 3-nitrooxypropanol (3-NOP), a molecule with notable biological properties, including its role as a methane mitigant in sustainable farming. This compound, derived from similar chemical processes as Methyl 3-[methyl(nitroso)amino]propanoate, demonstrates the potential of chemical innovations in reducing environmental impacts and enhancing agricultural sustainability (Marco-Contelles, 2023).
Neuroprotective Strategies in Stroke Management
The exploration of neuroprotective strategies in cerebrovascular stroke management underlines the importance of understanding molecular mechanisms underlying stroke and potential treatments. This research provides a foundation for developing therapies that minimize brain damage and improve patient outcomes, demonstrating the broader implications of chemical and biochemical research in medical advancements (Karsy, Brock, Guan, Taussky, Kalani, & Park, 2017).
Ionotropic Glutamate Receptors in Epilepsy
A review focusing on the roles of AMPA and NMDA receptors in epilepsy underscores the critical nature of glutamate-mediated neuronal hyperexcitation in seizure disorders. This research is pivotal for drug development, offering insights into the complexities of neuronal receptors and their implications in treating epilepsy, showcasing the intersection of chemical research with neurology and pharmacology (Hanada, 2020).
Safety And Hazards
Zukünftige Richtungen
“Methyl 3-[methyl(nitroso)amino]propanoate” has potential applications in the synthesis of pharmaceuticals and organic compounds2. However, specific future directions are not readily available in the search results.
Relevant Papers
There are no specific papers related to “Methyl 3-[methyl(nitroso)amino]propanoate” available in the search results. However, there are papers related to similar compounds56.
Eigenschaften
IUPAC Name |
methyl 3-[methyl(nitroso)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-7(6-9)4-3-5(8)10-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZQLRDBZJJVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)OC)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407873 | |
| Record name | methyl 3-[methyl(nitroso)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[methyl(nitroso)amino]propanoate | |
CAS RN |
383417-47-8 | |
| Record name | Methyl 3-(methylnitrosoamino)propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383417-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(methyl(nitroso)amino)propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383417478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyl 3-[methyl(nitroso)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 3-(METHYL(NITROSO)AMINO)PROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW81R22BE8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13902.png)




